molecular formula C25H26ClN3O5 B610429 Rebamipide mofetil CAS No. 1527495-76-6

Rebamipide mofetil

Numéro de catalogue B610429
Numéro CAS: 1527495-76-6
Poids moléculaire: 483.949
Clé InChI: BVZOVIJSRAGQLP-JOCHJYFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rebamipide mofetil is an orally active prodrug of Rebamipide . Rebamipide is a mucoprotective agent that induces COX-2 expression, increases PGE2 levels, and enhances gastric mucosal defense in a COX-2-dependent manner .


Synthesis Analysis

The synthesis of Rebamipide mofetil involves the existence of polymorphs and pseudopolymorphs of rebamipide. Two crystal forms of rebamipide were isolated by recrystallization and characterized by differential thermal analysis (DTA), thermogravimetric analysis (TG), powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance .


Molecular Structure Analysis

Rebamipide mofetil has a molecular weight of 483.94 and a chemical formula of C25H26ClN3O5 . It is a white to off-white solid .


Chemical Reactions Analysis

The chemical reactions of Rebamipide mofetil involve the existence of polymorphs and pseudopolymorphs of rebamipide. The DTA curve of Form 1 showed one endothermic peak at 305.2 °C, and that of Form 2 showed one endothermic peak at 307.3 °C .

Applications De Recherche Scientifique

  • Bladder Inflammation and Overactivity : Rebamipide's application in urology has shown promise. Intravesical application of rebamipide can suppress bladder inflammation and overactivity in animal models, suggesting potential therapeutic use in bladder-related conditions (Funahashi et al., 2013).

  • Gastric Cancer Cell Growth : Rebamipide has been observed to inhibit inflammation and proliferation in gastric cancer cells. This suggests its potential application in the management or treatment of gastric cancer (Kang et al., 2010).

  • Diverse Mechanisms and Applications : Extensive research on rebamipide has revealed its diverse mechanisms of action, including stimulating prostaglandin synthesis, inhibiting reactive oxygen species, and enhancing wound healing. These properties suggest broad potential applications in various medical conditions (Arakawa et al., 2005).

  • Hepatic Ischemia/Reperfusion Injury : Rebamipide has shown potential in mitigating hepatic ischemia/reperfusion injury, highlighting its hepatoprotective abilities. This could have implications in liver surgery and transplantation (Gendy et al., 2017).

  • Dermatitis Treatment : In dermatological research, rebamipide has demonstrated efficacy in alleviating inflammatory reactions in skin diseases, indicating its potential use in treating inflammatory skin conditions (Li et al., 2015).

  • Gastric Ulcer Healing : Rebamipide enhances the healing of gastric ulcers, acting through mechanisms such as upregulation of hepatocyte growth factor, suggesting its beneficial role in ulcer treatment (Udagawa et al., 2003).

  • Dry Eye Syndrome : In ophthalmology, rebamipide has been effective in treating dry eye syndrome by increasing corneal and conjunctival mucin, offering a novel approach for eye care (Kashima et al., 2014).

Mécanisme D'action

Rebamipide mofetil works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 .

It is stable if stored as directed and should be protected from light and heat .

Safety and Hazards

Rebamipide mofetil is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers The effectiveness of rebamipide mouthwash therapy for radiotherapy and chemoradiotherapy-induced oral mucositis in patients with head and neck cancer has been studied . Another paper discusses the use of rebamipide treatment to ameliorate the obesity phenotype by regulation of immune cells and adipocytes .

Propriétés

IUPAC Name

2-morpholin-4-ylethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZOVIJSRAGQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1527495-76-6
Record name Rebamipide mofetil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527495766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REBAMIPIDE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L45T26ZFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rebamipide mofetil
Reactant of Route 2
Reactant of Route 2
Rebamipide mofetil
Reactant of Route 3
Reactant of Route 3
Rebamipide mofetil
Reactant of Route 4
Reactant of Route 4
Rebamipide mofetil
Reactant of Route 5
Reactant of Route 5
Rebamipide mofetil
Reactant of Route 6
Reactant of Route 6
Rebamipide mofetil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.